m-PEG4-NHS ester
Description
Evolution and Significance of PEGylation for Biomolecule Modification
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles. wikipedia.org First described in the 1970s, this technique has become one of the most successful strategies for improving the pharmacological properties of therapeutic agents. ucl.ac.bechempep.com The initial goal of PEGylation was to extend the in-vivo circulation time and reduce the immunogenicity of therapeutic proteins. wikipedia.orgchempep.com By increasing the hydrodynamic size of a molecule, PEGylation reduces its rate of clearance by the kidneys and shields it from the host's immune system and proteolytic degradation. wikipedia.orgnih.gov
Over the decades, the significance of PEGylation has expanded dramatically. It is now a foundational technology in drug delivery, used to improve the solubility of hydrophobic drugs, link antibodies to cytotoxic agents in antibody-drug conjugates (ADCs), and create hydrogels for tissue engineering. sigmaaldrich.comnih.gov The evolution from using broad, undefined (polydisperse) PEG mixtures to precisely defined, single molecular weight (monodisperse) PEG linkers has enabled the creation of highly characterized and uniform bioconjugates, which is a critical step for clinical development. chempep.comopenpr.com The first PEGylated drug, pegademase bovine (ADAGEN®), was approved by the FDA in 1990, paving the way for a multi-billion dollar industry based on this versatile technology. wikipedia.org
Evolution and Significance of PEGylation for Biomolecule Modification
Role of Reactive PEG Derivatives in Conjugation Strategies
The inert nature of the PEG polymer backbone necessitates its modification with reactive functional groups to enable covalent attachment to target biomolecules. sigmaaldrich.com These "activated" or "reactive" PEG derivatives are the workhorses of PEGylation, allowing chemists to target specific functional groups on proteins, peptides, oligonucleotides, or nanoparticles. thermofisher.com
The choice of reactive group dictates the conjugation strategy. Common targets on biomolecules include:
Primary amines (-NH2): Found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, these are abundant and typically located on the protein surface, making them highly accessible. thermofisher.comthermofisher.com N-Hydroxysuccinimide (NHS) esters are the most common reactive group for targeting amines. thermofisher.com
Thiols/Sulfhydryls (-SH): Found on cysteine residues, these are less common than amines, allowing for more site-specific modifications. Maleimide (B117702) chemistry is frequently used to target thiols. nih.gov
Carbonyls (aldehydes/ketones): PEG aldehydes can be used for conjugation, often targeting hydrazide- or aminooxy-modified molecules. creativepegworks.com
Bioorthogonal groups: Groups like azides and alkynes are used in "click chemistry," a highly specific and efficient set of reactions that can be performed in complex biological environments without interfering with native biochemistry. sigmaaldrich.comcarlroth.com
Heterobifunctional PEG linkers possess two different reactive groups at their termini, enabling the connection of two distinct molecules. For example, a Mal-PEG-NHS ester can link a thiol-containing molecule to an amine-containing molecule. broadpharm.com This versatility makes reactive PEG derivatives indispensable tools for constructing complex bioconjugates for targeted drug delivery and diagnostics. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of M Peg4 Nhs Ester Reactivity and Conjugation Kinetics
Principles of N-Hydroxysuccinimide Ester Reaction with Primary Amines
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation due to their ability to efficiently react with primary amines found on molecules such as proteins, peptides, and amine-modified oligonucleotides. medkoo.comnih.govprecisepeg.com This reactivity forms the basis for covalently linking the polyethylene (B3416737) glycol (PEG) chain of m-PEG4-NHS ester to various biological and synthetic targets.
Formation of Stable Amide Linkages via Nucleophilic Acyl Substitution
The core of the this compound's utility lies in its reaction with primary amines to form a highly stable amide bond. thermofisher.comthermofisher.com This transformation occurs through a nucleophilic acyl substitution mechanism. smolecule.com The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. biochempeg.com This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and resulting in the desired amide linkage. mst.edu This reaction is favored due to the good leaving group nature of the NHS moiety.
pH Dependence and Reaction Optimization for Amine-Reactive Conjugation
The optimal pH range for this conjugation reaction is generally between 7.2 and 9.0, with a more specific optimal range often cited as 8.3 to 8.5. thermofisher.comwindows.netlumiprobe.com Within this window, a sufficient concentration of the primary amine is deprotonated to facilitate the reaction, while the rate of hydrolysis remains manageable. thermofisher.com Careful control of pH is therefore a key parameter for optimizing the conjugation efficiency. lumiprobe.comwindows.net
Kinetic Analyses of m-PEG-NHS Ester Hydrolysis and Amidation Efficiency
A thorough understanding of the kinetics of both the desired amidation reaction and the competing hydrolysis reaction is essential for maximizing the yield of the conjugated product and minimizing the formation of byproducts.
Influence of Solvent Systems and Buffer Conditions on Reaction Rates
The choice of solvent and buffer system significantly impacts the rates of both hydrolysis and amidation. While aqueous buffers are common for reactions involving biological molecules, the presence of water inherently facilitates the competing hydrolysis of the NHS ester. The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. thermofisher.comthermofisher.com For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.comthermofisher.com
To mitigate hydrolysis and enhance reaction rates, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used, especially for water-insoluble reagents. thermofisher.comlumiprobe.com These polar aprotic solvents can increase the rate and yield of the NHS ester reaction. For instance, using a mixture of DMSO and a buffer like sodium bicarbonate has been shown to improve labeling efficiency. However, it is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester. lumiprobe.com
Commonly used buffers for NHS ester conjugations include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, all within the optimal pH range. thermofisher.comthermofisher.com Buffers containing primary amines, such as Tris, should be avoided during the reaction as they will compete with the target molecule for reaction with the NHS ester, though they can be useful for quenching the reaction. thermofisher.comtocris.com
Quantitative Assessment of Conjugation Yield and Byproduct Formation
The primary byproduct of the conjugation reaction is N-hydroxysuccinimide (NHS). smolecule.com In the competing hydrolysis reaction, the NHS ester reacts with water to produce the corresponding carboxylic acid of the PEG reagent and NHS. lumiprobe.com The extent of NHS ester hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the NHS byproduct. thermofisher.comthermofisher.com
The efficiency of the conjugation can be assessed through various analytical techniques. For reactions involving proteins, a shift in the retention time on size-exclusion high-performance liquid chromatography (SEC-HPLC) can indicate successful conjugation. The degree of labeling, or the number of PEG molecules attached per target molecule, can also be quantified.
The competition between aminolysis (the desired reaction with the amine) and hydrolysis is a key factor determining the final yield. While hydrolysis is always a competing factor in aqueous solutions, primary amines are generally more reactive towards the NHS ester than water, allowing for efficient conjugation under optimized conditions.
Theoretical Modeling of this compound Interactions at the Molecular Level
Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, provide valuable insights into the reactivity and interactions of PEG-NHS esters at the molecular level. nih.gov
DFT studies can elucidate the mechanism of hydrolysis, providing a detailed picture of the reaction pathway. Such calculations can explain the effect of structural features, like the length of an alkyl spacer between the PEG chain and the NHS ester, on the reagent's stability and reactivity. For instance, studies on mPEG-NHS carbonates have shown that the rate of hydrolysis can be significantly affected by the length of the spacer, with a sharp drop in reactivity observed when moving from a shorter to a longer linker.
Site-Specific and Non-Site-Specific PEGylation of Biomacromolecules
The reactivity of the this compound is primarily directed towards nucleophilic primary amines, namely the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of a polypeptide chain. thermofisher.com This reactivity forms the basis for both non-site-specific and site-specific PEGylation strategies, which are dictated by the reaction conditions and the protein's structural characteristics.
Strategies for Protein and Peptide N-Terminal Labeling with this compound
Achieving site-specific modification at the N-terminus in the presence of multiple surface-exposed lysine residues is a significant challenge. The key to selectivity lies in exploiting the difference in the pKa values between the N-terminal α-amine (typically pKa ~7.6-8.0) and the lysine ε-amine (pKa ~10). interchim.fr By carefully controlling the reaction pH, one can favor the more nucleophilic, deprotonated N-terminal amine at a lower pH (around 7.0) while the majority of lysine residues remain protonated and less reactive. mdpi.com
A more sophisticated strategy to ensure high N-terminal selectivity involves a "one-pot," two-step reaction that converts the NHS ester into a more chemoselective thioester intermediate. nih.gov
Two-Step N-Terminal Labeling Protocol:
Transesterification: The this compound is first incubated with a small thiol molecule, such as 2-mercaptoethanesulfonate (MESNa), at a pH of 6.8–7.0. This converts the highly reactive NHS ester to a more stable m-PEG4-thioester. nih.gov
Native Chemical Ligation (NCL): The in situ generated thioester is then reacted with a protein that has an N-terminal cysteine residue. This reaction proceeds via native chemical ligation, forming a stable amide bond specifically at the N-terminus. nih.gov
This method has been shown to achieve high selectivity with minimal off-target labeling, even on large proteins with numerous lysine residues. nih.gov For instance, labeling of the 130 kDa USP7 protein, which contains 80 lysines, resulted in less than 5% non-specific modification. broadpharm.com
Amine-Reactive Modification of Lysine Residues on Protein Surfaces
A study on the PEGylation of Cytochrome c (Cyt-c) using a 5 kDa mPEG-NHS ester provides detailed insights into the reaction kinetics. The optimal conditions for lysine-directed PEGylation were determined to be a pH of 7.0, a 1:25 molar ratio of Cyt-c to mPEG-NHS, and a reaction time of 15 minutes. These conditions resulted in significant yields of multi-PEGylated conjugates. nih.gov
| Parameter | Condition | Resulting Yield (Cyt-c-PEG-4) | Resulting Yield (Cyt-c-PEG-8) | Key Observation |
|---|---|---|---|---|
| Molar Ratio (Cyt-c:mPEG-NHS) | 1:5 | Low | Not Detected | Higher molar excess increases the degree of PEGylation. |
| 1:25 | 45% | 34% | ||
| Reaction pH | 7.0 | 45% (for Cyt-c-PEG-4) | 34% (for Cyt-c-PEG-8) | Optimal pH for the specific protein modification. |
| Reaction Time | 15 min | 45% (for Cyt-c-PEG-4) | 34% (for Cyt-c-PEG-8) | A relatively short reaction time was sufficient for high yield. |
This random modification of lysine residues via this compound can significantly enhance the long-term stability of the protein. The PEGylated forms of Cytochrome c, for instance, retained 30-40% more residual activity than the unmodified protein after 60 days of storage. nih.gov
On-Resin Conjugation Protocols for Peptide Synthesis
Modifying a peptide with a PEG linker while it is still attached to the solid-phase synthesis resin offers advantages such as easier purification. The free N-terminal amine of a resin-bound peptide can, in theory, react with this compound. researchgate.net This is typically performed after the final Fmoc deprotection step, using a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). nih.gov
However, research has shown that direct conjugation with NHS-activated PEG reagents on-resin can be inefficient. One study involving the N-terminal labeling of a long hydrophobic peptide found that the reaction efficiency of an NHS-activated PEG was only about 10%. nih.gov In contrast, an alternative on-resin strategy using a carboxylated PEG oligomer (dPEG₄) activated with the coupling reagent PyBOP achieved near 100% efficiency. nih.gov
| PEG Reagent | Activation/Coupling Method | Reaction Efficiency |
|---|---|---|
| NHS-activated PEG | Direct reaction with N-terminus | ~10% |
| Carboxylated dPEG₄ | PyBOP Activation | ~100% |
These findings suggest that while on-resin N-terminal PEGylation with this compound is theoretically possible, its practical application may be limited by low yields, especially for complex or sterically hindered peptides. researchgate.netnih.gov The choice of coupling chemistry is therefore critical for achieving high efficiency in on-resin modifications.
Functionalization of Nucleic Acids and Oligonucleotides
The versatility of this compound extends to the modification of nucleic acids, particularly oligonucleotides that have been synthesized to include a primary amine. This allows for the covalent attachment of the hydrophilic PEG spacer, which can favorably alter the properties of the oligonucleotide for various applications.
Covalent Attachment to Amine-Modified Oligonucleotides
The standard method for conjugating this compound to an oligonucleotide involves a post-synthesis reaction with an amine-modified oligonucleotide. nih.gov These oligonucleotides are typically synthesized with a C6 or C12 amino linker at the 5' or 3' terminus. The reaction proceeds by nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond.
A general protocol for this conjugation involves:
Dissolving the amine-modified oligonucleotide in a buffer of appropriate pH (typically 8.3-8.5, such as 0.1 M sodium bicarbonate). broadpharm.com
Dissolving the this compound in a water-miscible organic solvent like DMSO or DMF. broadpharm.com
Adding a molar excess of the this compound solution to the oligonucleotide solution and incubating at room temperature for 1-4 hours. broadpharm.com
Purifying the resulting PEGylated oligonucleotide using methods such as ethanol (B145695) precipitation or chromatography to remove unreacted reagents and byproducts. broadpharm.com
This strategy has been effectively used in the creation of antibody-oligonucleotide conjugates, where an NHS-PEG4-azide linker was first attached to lysine residues on an antibody. nih.govutoronto.ca The azide (B81097) group then allows for click-chemistry-based conjugation to an alkyne-modified oligonucleotide.
Impact on Oligonucleotide Stability and Hybridization Properties
The addition of a PEG linker like m-PEG4 can impart beneficial properties to oligonucleotides. A key advantage is the potential for increased nuclease resistance. A patent application describes that oligonucleotides modified with a Methyltetrazine-PEG4-NHS ester exhibit enhanced resistance to nuclease degradation. google.com This increased stability is crucial for therapeutic applications where oligonucleotides must survive in biological environments. It is hypothesized that the PEG chain forms a steric shield around the oligonucleotide, hindering the approach of degradative enzymes. synoligo.com
The impact of PEGylation on the hybridization properties, specifically the melting temperature (Tm), is an important consideration. The Tm is the temperature at which half of the DNA duplex dissociates to single strands and is highly dependent on factors like sequence, length, and salt concentration. idtdna.comsigmaaldrich.com While specific studies detailing the Tm shift caused by a single this compound are not prevalent, the addition of such a modification can influence the thermodynamics of duplex formation. The effect is likely dependent on the location of the modification (terminus vs. internal) and the nature of the hybridized sequence. Any modification to an oligonucleotide has the potential to disrupt the base pairing and stacking interactions that stabilize the duplex, which could lead to a decrease in Tm. However, the hydrophilic nature of the PEG linker might also have stabilizing effects in certain contexts. Therefore, empirical determination of the Tm for any m-PEG4-modified oligonucleotide is recommended for applications sensitive to hybridization temperature.
Surface Functionalization and Materials Engineering with this compound
The methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (this compound) is a versatile reagent in the field of bioconjugation and materials science. chemimpex.combroadpharm.com Its structure, featuring a terminal methoxy-capped tetra-polyethylene glycol chain and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for the covalent attachment of PEG chains to surfaces and materials containing primary amines. broadpharm.comfishersci.no This process, known as PEGylation, imparts the beneficial properties of PEG, such as hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, onto the modified material. polysciences.combiochempeg.com
Creation of Biocompatible Surface Coatings for Medical Devices
The surface properties of medical devices are critical to their performance and biocompatibility in vivo. Unmodified surfaces can trigger adverse reactions, such as protein fouling, platelet adhesion, and immune responses, leading to device failure and patient complications. The this compound is instrumental in creating biocompatible surface coatings that mitigate these undesirable interactions. chemimpex.compolysciences.com
The NHS ester group of the this compound reacts readily with primary amine groups (–NH2) present on the surface of medical devices or on pre-coated materials to form stable, covalent amide bonds. fishersci.nonih.gov This reaction is typically carried out in aqueous solutions at a pH range of 7 to 9. fishersci.noprecisepeg.com The resulting layer of PEG chains creates a hydrophilic and sterically hindering barrier that effectively prevents the non-specific adsorption of proteins and cells. polysciences.comnih.gov This "stealth" characteristic is crucial for devices in contact with blood, such as vascular stents and catheters, as it can reduce thrombogenicity and improve hemocompatibility. google.com
Research has demonstrated the efficacy of PEGylation in enhancing the biocompatibility of various materials used in medical devices. For instance, studies have shown that modifying surfaces with PEG significantly reduces platelet adhesion, a key factor in blood coagulation and thrombus formation. nih.govnih.gov In one study, the modification of a polyurethane surface with a PEG-NHS ester resulted in a marked reduction in platelet adhesion on fibrinogen-adsorbed surfaces. nih.gov The covalent attachment of PEG chains via NHS ester chemistry provides a durable and stable coating that can withstand the physiological environment. acs.org This approach has been used to modify a variety of materials, including metals and polymers, to improve their biocompatibility for applications in tissue engineering and medical device manufacturing. chemimpex.comnih.gov
| Medical Device Application | Substrate Material | Effect of this compound Functionalization | Key Research Finding |
|---|---|---|---|
| Vascular Stents | NiTi Alloy | Reduced platelet adhesion and increased hydrophilicity. nih.gov | HA-PEG coating, attached via carbodiimide (B86325) chemistry to surface amines, demonstrated improved biocompatibility. nih.gov |
| Catheters | Polyurethane | Decreased platelet adhesion on fibrinogen-coated surfaces. nih.gov | PEG-NHS modification significantly reduced platelet binding compared to unmodified surfaces. nih.gov |
| General Implants | Titanium (Ti) | Repelled protein and cell adhesion. nih.gov | PEGylated surfaces showed both cell and protein repellent behaviors. nih.gov |
| Tissue Adhesives | Hydrogel | Enhanced adhesion strength and durability in wet environments. acs.org | Incorporation of PEG-NHS into the hydrogel network improved adhesion on various soft tissues. acs.org |
Modification of Nanoparticle Platforms for Enhanced Stability and Dispersion
Nanoparticles hold great promise for various biomedical applications, including drug delivery and diagnostics. However, their tendency to aggregate in physiological solutions and their potential for non-specific interactions can limit their efficacy and safety. Surface modification with this compound is a widely adopted strategy to overcome these challenges by enhancing nanoparticle stability and dispersion. polysciences.comnih.gov
The PEGylation of nanoparticles, achieved through the reaction of this compound with amine groups on the nanoparticle surface, creates a hydrophilic shell that prevents aggregation through steric hindrance. nih.govacs.org This "stealth" coating also reduces the non-specific binding of proteins, which can otherwise lead to rapid clearance of the nanoparticles from circulation by the reticuloendothelial system. polysciences.comnih.gov By increasing their stability and circulation time, PEGylation can improve the delivery of therapeutic agents to target tissues. nih.gov
The process of modifying nanoparticles with this compound has been successfully applied to a variety of nanoparticle types, including those made from polymers like poly(lactic-co-glycolic acid) (PLGA) and natural proteins like zein (B1164903). nih.govnih.gov For instance, research has shown that pre-functionalization of zein protein with a PEG-NHS ester before nanoparticle formation results in stable nanoparticles in physiological conditions. nih.gov Similarly, PEGylation of PLGA nanoparticles has been shown to improve their biodistribution and prolong their blood circulation half-life. nih.gov The density and length of the PEG chains can be controlled to optimize the nanoparticle's properties for specific applications. acs.org
| Nanoparticle Type | Core Material | Effect of this compound Modification | Key Research Finding |
|---|---|---|---|
| Polymeric Nanoparticles | PLGA | Improved biodistribution and prolonged blood circulation half-life. nih.gov | PEGylation mitigated toxic side effects of positively charged surface modifiers. nih.gov |
| Protein-based Nanoparticles | Zein | Enhanced stability in physiologically relevant conditions and prevention of aggregation. nih.gov | Pre-functionalization of zein with PEG-NHS ester was the preferred method for creating stable nanoparticles. nih.gov |
| Polysaccharide-based Nanoparticles | Spermidine-acetylated dextran (B179266) (Sp-Ac-DEX) | Prevented unwanted aggregation and decreased unspecific cell uptake. acs.org | Introduction of a hydrophilic PEG layer on the nanoparticle surface improved its biological properties. acs.org |
| Gadolinium-chelated polysiloxane nanoparticles (AGuIX) | Polysiloxane | Enabled further functionalization for targeted applications. | Reacting DBCO-PEG4-NHS with primary amines on the nanoparticle surface allowed for subsequent bio-orthogonal reactions. |
Functionalization of Vesicle Surfaces and Self-Assembled Systems
Vesicles, such as liposomes and extracellular vesicles (EVs), are attractive platforms for drug delivery due to their ability to encapsulate therapeutic cargo. researchgate.netmdpi.com Functionalizing the surface of these vesicles with targeting ligands or other moieties can enhance their therapeutic efficacy. nih.gov The this compound and its derivatives are key tools for this surface modification, enabling the attachment of various molecules to the vesicle surface. rsc.orgdovepress.com
The NHS ester group of reagents like DBCO-PEG4-NHS ester reacts with primary amine groups present on the surface of vesicles, such as those on membrane proteins of EVs or on amine-containing lipids incorporated into liposomes. rsc.orgdovepress.com This reaction introduces a PEG linker with a terminal functional group, such as a dibenzocyclooctyne (DBCO) group, which can then be used for bio-orthogonal "click chemistry" reactions. rsc.orgresearchgate.net This two-step approach allows for the specific and efficient conjugation of targeting molecules, like antibodies or peptides, to the vesicle surface under mild conditions. nih.govresearchgate.net
This strategy has been employed to functionalize liposomes for targeted drug delivery. For example, by reacting liposomes with DBCO-PEG4-NHS ester, a strained alkyne group can be introduced onto the liposome (B1194612) surface. rsc.org This allows for the subsequent attachment of azide-modified antibodies via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of copper-free click chemistry. rsc.orgresearchgate.net This method provides a versatile and robust way to create targeted vesicle-based therapies. researchgate.net Similarly, self-assembled monolayers (SAMs) on surfaces can be functionalized using PEG-NHS esters to create well-defined, biocompatible interfaces for studying cell-surface interactions or for creating biosensors. researchgate.netrsc.org
| System | Modification Strategy | Purpose of Functionalization | Key Research Finding |
|---|---|---|---|
| Liposomes | Reaction with DBCO-PEG4-NHS ester followed by SPAAC with azide-modified antibodies. rsc.orgresearchgate.net | Site-specific antibody conjugation for targeted drug delivery. nih.govrsc.org | Provided a robust method for functionalizing pre-formed vesicles while maintaining physiological conditions. researchgate.net |
| Extracellular Vesicles (EVs) | Reaction with DBCO-PEG4-NHS ester to introduce DBCO groups for click chemistry. dovepress.com | Surface modification for targeted delivery and therapy. dovepress.com | Enabled the coupling of bone-targeting ligands to the EV surface. dovepress.com |
| Self-Assembled Monolayers (SAMs) | Modification of amine-terminated SAMs with methyl-PEG4-NHS. researchgate.net | Creation of biocompatible surfaces with controlled properties for sensor applications. researchgate.net | The hydrophilicity of the resulting monolayer could be tuned by the PEG chain length. researchgate.net |
| Extracellular Vesicles (EVs) | Reaction with methyltetrazine-PEG4-STP ester (an NHS ester analog). nih.gov | Surface display of immunomodulatory ligands for cancer immunotherapy. nih.gov | Efficient surface functionalization was achieved using inverse electron demand Diels-Alder (iEDDA) mediated conjugation. nih.gov |
Research Trajectories and Academic Relevance of M Peg4 Nhs Ester Studies
The m-PEG4-NHS ester, as a well-defined, hydrophilic, amine-reactive linker, is frequently utilized in a wide range of research applications. Its specific properties make it an ideal tool for introducing a short, flexible, and water-soluble spacer between a biomolecule and another moiety, such as a fluorescent dye, a nanoparticle, or another protein.
Current research involving this compound and similar discrete PEG linkers often focuses on:
Nanoparticle Surface Modification: The hydrophilic PEG spacer increases the solubility and stability of nanoparticles in aqueous media. broadpharm.commedkoo.com PEGylation of nanoparticles, such as gold or iron oxide particles, is a common strategy to reduce non-specific protein adsorption and prolong circulation time in vivo, creating a "stealth effect". nih.gov
Development of Probes and Biosensors: The linker can be used to attach reporter molecules (like haptens or fluorophores) to antibodies or other proteins for use in immunoassays and other diagnostic techniques. For example, DNP-PEG4-NHS ester is used as an amine-reactive building block for developing probes that can be recognized by anti-DNP antibodies, with the PEG linker enhancing water solubility. aatbio.com
Antibody-Drug Conjugate (ADC) Research: While longer PEGs are often used in final ADC constructs, short, discrete linkers like this compound are valuable in foundational research to study the impact of linker chemistry on ADC stability and performance. nih.gov Research has shown that the configuration and length of the PEG linker are critical for achieving ADCs with improved stability and pharmacokinetics. nih.gov
Crosslinking and Structural Biology: As a heterobifunctional linker, it can be used to connect different proteins or subunits within a protein complex, helping to elucidate protein structure and interactions. carlroth.combroadpharm.com
The academic relevance of this compound lies in its role as a fundamental building block that provides researchers with precise control over the construction of complex biomolecular systems, facilitating advancements in drug delivery, diagnostics, and fundamental chemical biology. tcichemicals.comtcichemicals.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate | medkoo.com |
| Synonyms | N-Succinimidyl 4,7,10,13-Tetraoxatetradecanoate | tcichemicals.com |
| CAS Number | 622405-78-1 | broadpharm.commedkoo.com |
| Molecular Formula | C14H23NO8 (may vary slightly by source) | medkoo.com |
| Molecular Weight | ~333.34 g/mol | medkoo.com |
| Appearance | Solid powder or colorless to light yellow liquid | medkoo.comtcichemicals.com |
| Solubility | Soluble in DMSO, DMF; hydrophilic PEG spacer increases aqueous solubility | medkoo.comglenresearch.com |
| Purity | Typically >95% (research grade) | medkoo.com |
Table 2: Reactivity Profile of NHS Esters in Bioconjugation
| Feature | Description | Source(s) |
|---|---|---|
| Target Group | Primary amines (-NH2) on proteins (Lysine, N-terminus) and other molecules. | thermofisher.comlumiprobe.com |
| Reaction Product | Stable, covalent amide bond. | thermofisher.comglenresearch.com |
| Optimal pH | 7.2 - 8.5 (A compromise between amine nucleophilicity and ester stability). | thermofisher.comlumiprobe.com |
| Competing Reaction | Hydrolysis (reaction with water), which increases at higher pH. | thermofisher.comnih.gov |
| Solvents | Reagent is often first dissolved in a dry organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction buffer. | glenresearch.com |
| Key Advantage | High reactivity and selectivity for amines, resulting in efficient conjugation under mild, aqueous conditions. | glenresearch.comd-nb.info |
Translational Research Applications of M Peg4 Nhs Ester Conjugates
Development of Advanced Drug Delivery Systems
The conjugation of m-PEG4-NHS ester to therapeutic molecules has profound effects on their behavior in biological systems, leading to the development of more effective drug delivery platforms.
Modulating Pharmacokinetic Profiles and Systemic Circulation Time
A primary application of this compound is to improve the pharmacokinetic properties of therapeutic agents. The attachment of the PEG chain, a process known as PEGylation, increases the hydrodynamic volume of the molecule. biochempeg.com This increased size reduces renal clearance, thereby prolonging the circulation time of the drug in the bloodstream. biochempeg.com Consequently, the required dosing frequency may be decreased. biochempeg.com The hydrophilic PEG chain also forms a protective layer around the drug molecule, which can shield it from enzymatic degradation and reduce recognition by the immune system, further extending its half-life. mdpi.com
Enhancing Solubility and Stability of Therapeutic Agents
Many promising therapeutic compounds are hindered by poor solubility in aqueous environments, which limits their bioavailability. The hydrophilic PEG spacer of this compound significantly increases the water solubility of hydrophobic drugs upon conjugation. medkoo.combiochempeg.com This enhanced solubility is crucial for the formulation and administration of these drugs. Furthermore, PEGylation can improve the stability of therapeutic agents by protecting them from degradation. biochempeg.combiochempeg.com The PEG chain creates a microenvironment that can stabilize the three-dimensional structure of proteins and peptides, preserving their biological activity. fishersci.no
Rational Design of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates
The this compound is a key component in the rational design of antibody-drug conjugates (ADCs). precisepeg.com ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.comrsc.org The this compound acts as a linker, covalently attaching the cytotoxic payload to the antibody. broadpharm.com The NHS ester end reacts with primary amines, such as those on lysine (B10760008) residues of the antibody, to form a stable amide bond. rsc.orgaxispharm.com
Beyond ADCs, this compound is used to create a variety of other bioconjugates. For instance, it can be used to attach therapeutic agents or imaging agents to nanoparticles, improving their pharmacokinetics and biodistribution.
Poly(ethylene glycol)-Prodrug Conjugates and Release Mechanisms
The this compound can be utilized to create PEG-prodrug conjugates, where an active drug is rendered temporarily inactive by its conjugation to the PEG chain. nih.gov This approach can improve the drug's pharmacokinetic profile and reduce systemic toxicity. researchgate.net The bond linking the drug to the PEG carrier is designed to be stable in circulation but cleavable at the target site. nih.gov This release can be triggered by specific conditions within the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov For example, an ester bond might be used, which can be hydrolyzed by esterases present at higher concentrations in tumor tissues. nih.gov The NHS ester group of this compound reacts with amine groups on the drug to form a stable amide bond, which is generally not cleavable. nih.gov However, the linker can be part of a larger, cleavable system. For these prodrug strategies, releasable linkers are designed that incorporate a trigger for cleavage, allowing the release of the unmodified drug. creativepegworks.comeuropeanpharmaceuticalreview.com
Innovations in Proteomics and Protein Engineering
The ability to specifically modify proteins with this compound has opened new avenues in proteomics and protein engineering.
Protein Modification for Functional Characterization and Activity Studies
The this compound is a valuable reagent for the modification of proteins to study their function and activity. biochempeg.comfishersci.no The NHS ester reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, allowing for the covalent attachment of the PEG chain. fishersci.noavantorsciences.com
This modification can be used for several purposes in functional studies:
Solubility Enhancement: Attaching the hydrophilic PEG chain can improve the solubility of proteins that are prone to aggregation, facilitating their study in aqueous buffers. fishersci.no
Stabilization: PEGylation can increase the thermal and proteolytic stability of proteins, allowing for their characterization under conditions that would normally lead to denaturation or degradation. fishersci.noacs.org
Probing Structure-Function Relationships: By attaching PEG chains to specific lysine residues, researchers can investigate the role of these residues in protein structure, protein-protein interactions, and enzymatic activity. nih.gov The defined length of the m-PEG4 linker provides a consistent modification, which is crucial for reproducible results. fishersci.no
Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system. medchemexpress.com This is particularly useful when studying foreign proteins in vivo.
In a study on fibrinogen, PEG-NHS was shown to be more reactive than other PEG derivatives, with the γ peptide of fibrinogen, which contains key platelet-binding motifs, being highly modified. nih.gov This demonstrates the utility of such reagents in probing the function of specific protein domains.
Engineering of Enzymes for Improved Catalytic Performance and Stability
The modification of enzymes with this compound, a process known as PEGylation, can significantly enhance their therapeutic and industrial potential by improving their catalytic performance and stability. rsc.orgu-bordeaux.fr The N-hydroxysuccinimide (NHS) ester component of the molecule readily reacts with primary amine groups found on the surface of enzymes, such as the side chains of lysine residues, to form stable amide bonds. u-bordeaux.frjenkemusa.com This covalent attachment of the polyethylene (B3416737) glycol (PEG) chain can lead to several beneficial changes in the enzyme's properties.
The hydrophilic PEG chains increase the enzyme's solubility in aqueous environments and can shield the protein from proteolytic degradation, thereby increasing its circulating half-life in therapeutic applications. Furthermore, this protective layer can enhance the enzyme's stability against changes in temperature and pH, conditions that might otherwise lead to denaturation and loss of activity. rsc.orggoogle.com In some instances, the conjugation of PEG chains has been shown to increase the catalytic activity of enzymes. rsc.org This can be attributed to a variety of factors, including conformational changes induced by the PEGylation or a reduction in aggregation, which can expose the active site more effectively.
For example, research has demonstrated that growing stimuli-responsive polymers from the surface of proteins like chymotrypsin, using an active ester-functionalized initiator, can rationally tailor enzyme activity and stability. google.com This method has led to an order of magnitude increase in the activity and stability of the enzyme at pH levels where it is normally inactive or unstable. google.com
Creation of Targeted Therapeutics via Protein Conjugation
The ability of this compound to link molecules makes it a key component in the development of targeted therapeutics, particularly in the creation of antibody-drug conjugates (ADCs). In this application, the NHS ester end of the linker reacts with an amine group on a monoclonal antibody that is designed to specifically bind to antigens on the surface of target cells, such as cancer cells. The other end of the PEG linker is then attached to a potent cytotoxic drug.
This conjugation strategy results in a therapeutic agent that can be delivered directly to the site of disease, minimizing systemic exposure and associated side effects. The PEG4 linker itself offers several advantages in this context. Its hydrophilic nature improves the solubility and pharmacokinetic profile of the ADC, while its defined length provides spatial separation between the antibody and the drug, which can be crucial for maintaining the function of both components.
One study highlighted the use of a related compound, N-Mal-N-bis(PEG4-NHS ester), in creating ADCs targeting HER2-positive breast cancer cells. The efficiency of the conjugation was found to significantly influence the cytotoxicity against the target cells while sparing non-target cells.
Contributions to Diagnostics and Imaging Technologies
The unique properties of this compound have also been leveraged to advance diagnostic and imaging technologies. Its ability to immobilize biomolecules and its use in the design of probes and imaging agents have led to improvements in assay sensitivity, specificity, and visualization capabilities.
Immobilization of Biomolecules for Enhanced Sensitivity and Specificity in Assays
In the field of diagnostics, the reliable immobilization of biomolecules such as antibodies and aptamers onto a solid surface is critical for the development of sensitive and specific assays like the enzyme-linked immunosorbent assay (ELISA). mdpi.comresearchgate.net this compound facilitates this by providing a means to covalently attach these capture molecules to assay surfaces. chemimpex.com The NHS ester reacts with amine groups on the biomolecule, while the other end of the PEG linker can be attached to a functionalized surface.
This covalent attachment is more robust than passive adsorption, leading to a higher density of properly oriented capture molecules and a reduction in non-specific binding, both of which contribute to enhanced assay sensitivity and a wider dynamic range. mdpi.comthermofisher.comnih.gov Research has shown that using such strategies can lead to a significant increase in the sensitivity of ELISAs compared to standard methods. mdpi.com For instance, a study demonstrated that immobilizing antibodies on a surface using a method involving an NHS ester resulted in a 16-fold improvement in the detection of fetuin-A compared to commercial kits. mdpi.com
| Application Area | Biomolecule Immobilized | Key Improvement | Reference |
| ELISA | Antibodies | Increased sensitivity and higher antibody density on the surface. | mdpi.comresearchgate.net |
| Biosensors | Aptamers | Selective capture of cells with high efficiency. | nih.gov |
| Microfluidics | Proteins/Antibodies | Higher protein capture capacity in 3D structures. | nih.gov |
Development of Novel Biosensors and Diagnostic Probes
The development of novel biosensors and diagnostic probes often relies on the precise conjugation of different functional moieties. This compound serves as a versatile linker in this regard, enabling the construction of sophisticated molecular tools for detection. For example, it can be used to attach fluorescent dyes or other signaling molecules to bioreceptors like antibodies or nucleic acid probes. smolecule.com The PEG linker helps to maintain the functionality of the attached molecules and improves the water solubility of the final probe.
In the context of biosensors, this compound can be used to functionalize transducer surfaces for the covalent attachment of biorecognition elements. whiterose.ac.uk This stable linkage is essential for the development of reliable and reusable biosensors for a variety of analytes. The use of such linkers is a key step in creating highly specific and sensitive electronic sensors for clinical diagnostics. uni-mainz.de
Design of Imaging Agents for Molecular and Cellular Visualization
In molecular and cellular imaging, this compound is utilized to construct targeted imaging agents. By conjugating a targeting ligand (e.g., an antibody or peptide) to an imaging moiety (e.g., a fluorescent dye or a nanoparticle) via the this compound linker, researchers can create probes that specifically accumulate at a site of interest within a living organism.
The PEG4 component is particularly beneficial for in vivo imaging applications as it can improve the pharmacokinetic properties of the imaging agent, leading to longer circulation times and enhanced accumulation at the target site. For example, a compound incorporating an NHS ester and a Cy5 fluorescent dye can be used to label antibodies for the imaging of tumors in preclinical models. The near-infrared fluorescence of dyes like silicon rhodamine (SiR), when combined with a PEG4-NHS ester, minimizes background autofluorescence from biological tissues, thereby enhancing imaging sensitivity. smolecule.com
| Imaging Modality | Probe Component | Role of this compound | Key Advantage |
| Fluorescence Imaging | Fluorescent Dyes (e.g., Cy5, SiR) | Conjugates dye to a targeting ligand. | Enhanced solubility and biocompatibility. smolecule.com |
| In Vivo Imaging | Antibodies/Peptides | Links targeting molecule to imaging agent. | Improved pharmacokinetics and biodistribution. |
| Nanoparticle Imaging | Nanoparticles | Attaches imaging agents to nanoparticles. | Real-time tracking via fluorescence. |
Application in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are a novel class of therapeutic molecules designed to selectively degrade target proteins by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. targetmol.comarctomsci.com This proximity induces the ubiquitination and subsequent degradation of the target protein.
This compound is frequently employed as a component of the linker in the synthesis of PROTACs. medchemexpress.comglpbio.com The NHS ester allows for the convenient attachment of the linker to one of the ligands, while the PEG4 chain itself provides several advantages. The hydrophilic nature of the PEG spacer enhances the solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity. The length and flexibility of the PEG linker can also be optimized to ensure the proper orientation of the two ligands for effective ternary complex formation (target protein-PROTAC-E3 ligase).
The use of PEG-based linkers like this compound is a key strategy in the development of effective PROTACs for targeted protein degradation, a promising approach for the treatment of various diseases, including cancer. medchemexpress.com
This compound as a Key Linker in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells. biochempeg.com These molecules function by co-opting the cell's own ubiquitin-proteasome system. jenkemusa.com A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. biochempeg.comnih.gov
The this compound serves as a crucial polyethylene glycol (PEG)-based linker in the synthesis of these PROTACs. medchemexpress.commedchemexpress.eu The N-hydroxysuccinimide (NHS) ester end of the molecule provides a reactive site for conjugation. broadpharm.com This NHS ester group readily reacts with primary amines, such as those found on lysine residues of proteins or on amine-modified ligands, to form stable amide bonds. fishersci.atacs.org This reaction is efficient at a pH range of 7-9 and occurs at room temperature. fishersci.atsigmaaldrich.com The other end of the linker is capped with a methyl group (m-), rendering it non-reactive. fishersci.at
The PEG portion of the linker, in this case, a chain of four ethylene (B1197577) glycol units, imparts several beneficial properties to the resulting PROTAC molecule. The hydrophilic nature of the PEG spacer enhances the water solubility of the PROTAC, which can improve its cell permeability and potential for oral absorption. biochempeg.comjenkemusa.combiochempeg.com Furthermore, the defined length of the PEG4 linker helps to achieve the necessary spatial orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). This complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein by the proteasome. nih.gov
The general structure of a PROTAC utilizing a PEG linker is depicted in the table below.
| Component 1 | Linker | Component 2 |
| Ligand for Target Protein | This compound | Ligand for E3 Ubiquitin Ligase |
The use of bifunctional PEG linkers allows for the rapid assembly of PROTAC libraries with varying attachment points and linker lengths, facilitating the screening and optimization of potent protein degraders. biochempeg.combiochempeg.com
Optimization of Linker Length and Architectural Design for Degradation Efficiency
The length of the linker is a crucial factor. nih.gov An optimal linker length facilitates the maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination. nih.gov If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to decreased stability or unproductive binding, reducing degradation efficiency. axispharm.com Research has shown that the optimal distance between the E3 recognition motif and the target protein ligand can be specific, with one study on estrogen receptor (ER)-α targeting PROTACs identifying a 16-atom chain length as optimal. nih.gov PEG linkers, such as those based on the PEG4 unit, offer a straightforward way to systematically vary linker length by adding or removing PEG units, allowing for the fine-tuning of this critical parameter. biochempeg.comjenkemusa.com
The architecture and chemical nature of the linker also impact PROTAC properties. PEG linkers, including this compound, are classified as flexible linkers. This flexibility can be advantageous, allowing the PROTAC to adopt a conformation that promotes the interaction between the target protein and the E3 ligase. The hydrophilic nature of PEG linkers can enhance the solubility of the PROTAC molecule. biochempeg.comaxispharm.com However, excessive hydrophilicity might reduce cell permeability. Therefore, a balance must be struck in the linker design to optimize both ternary complex formation and the physicochemical properties of the PROTAC. axispharm.com The design of effective PROTACs requires careful consideration and optimization of the linker's length and architecture to ensure successful protein degradation. axispharm.comprecisepeg.com
| Linker Parameter | Impact on PROTAC Efficiency |
| Length | Affects the formation and stability of the ternary complex. Optimal length is crucial for maximal interaction. nih.gov |
| Flexibility | Can enhance interactions between the target protein and E3 ligase. |
| Composition | Influences solubility, cell permeability, and stability. mdpi.comaxispharm.com |
Integration into New Materials and Nanotechnology Research
Synthesis of Graft Polymer Compounds and Functional Architectures
The this compound is a valuable reagent in the synthesis of graft polymers and the creation of complex functional architectures. Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. The reactive NHS ester group of this compound allows for its covalent attachment to polymer backbones containing primary amine groups. broadpharm.comfishersci.at This process, known as PEGylation, can be used to modify the properties of the original polymer.
For instance, a hydrophobic polymer backbone can be rendered more hydrophilic and water-soluble by grafting it with hydrophilic m-PEG4 chains. This is particularly useful in creating amphiphilic graft copolymers, which can self-assemble into micelles or other nanostructures in aqueous environments. These structures have applications in drug delivery, where they can encapsulate hydrophobic drugs and improve their bioavailability. researchgate.net
A reported synthesis of a mannose-labeled graft copolymer illustrates this principle. researchgate.net In this work, a poly(ethylene oxide) (PEO) block containing an NHS ester was first reacted with an aminated sugar. researchgate.net This functionalized PEO was then "clicked" onto a polymer backbone, creating a graft copolymer with sugar moieties that could be used for targeted drug delivery. researchgate.net The use of reagents like this compound provides a versatile method for creating a wide range of graft copolymers with tailored properties for various biomedical and nanotechnological applications. biochempeg.combiochempeg.com
Formation of PEGylated Hydrogels for Biomedical Applications
The this compound and similar multi-arm PEG-NHS esters are instrumental in the formation of PEGylated hydrogels for a variety of biomedical uses. sigmaaldrich.comrsc.org Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large quantities of water or biological fluids. rsc.org Their tissue-like softness and high water content make them excellent candidates for applications in tissue engineering, drug delivery, and as sealants in surgery. acs.orgfrontiersin.org
The formation of these hydrogels often relies on the reaction between the NHS ester groups on a PEG precursor and amine groups on another polymer or molecule. rsc.orggoogle.com For example, a hydrogel can be formed by mixing a solution of a multi-arm PEG-NHS with a solution of a polymer containing multiple amine groups, such as ε-poly-L-lysine (PLL). rsc.org The NHS esters react with the amines on the PLL to form stable amide bonds, cross-linking the polymers into a hydrogel network. rsc.org This reaction occurs rapidly under physiological conditions (pH 7-9) without the need for additional chemical crosslinking agents, which is advantageous for in-situ applications where cells might be encapsulated. rsc.orggoogle.com
The properties of the resulting hydrogel, such as its mechanical strength and swelling ratio, can be tuned by adjusting the concentration of the precursors and the molecular weight of the PEG chains. acs.orgrsc.org For instance, increasing the concentration of PLL in a PEG-PLL hydrogel system was shown to increase the storage modulus (a measure of stiffness) up to a certain point. rsc.org The incorporation of PEG-NHS moieties into hydrogel networks has been demonstrated to enhance their adhesive properties on various soft tissues and improve their mechanical durability. acs.org This versatility makes PEG-NHS esters a key component in the design of functional hydrogels for biomedical applications. sigmaaldrich.comacs.org
| Hydrogel Precursor 1 | Hydrogel Precursor 2 | Crosslinking Chemistry | Application |
| 4-arm-PEG-NHS | ε-poly-L-lysine (PLL) | Amide bond formation between NHS ester and amine groups. rsc.org | Antibacterial wound dressing. rsc.org |
| Four-arm PEG-NHS ester | Trilysine | Amide bond formation between NHS ester and amine groups. acs.org | Biological tissue bonding agent. acs.org |
| PEG-NHS | Acrylamide-based polymer | Covalent bond formation with tissue surface amines. acs.org | Enhancing hydrogel adhesion and durability. acs.org |
Engineering of Polymeric Scaffolds for Regenerative Medicine
Polymeric scaffolds are fundamental to the field of regenerative medicine, providing a temporary three-dimensional framework that supports cell attachment, proliferation, and differentiation to promote the regeneration of damaged tissues. nih.govresearchgate.net Poly(ethylene glycol) (PEG) is a widely used polymer for creating these scaffolds due to its biocompatibility, non-immunogenicity, and resistance to non-specific protein adsorption. ibi-sa.comnih.gov However, PEG itself is bio-inert and does not promote cell adhesion. nih.gov
To overcome this limitation, PEG scaffolds are often functionalized with bioactive molecules, and reagents like this compound and its derivatives play a crucial role in this process. nih.govnih.gov The NHS ester group allows for the covalent attachment of proteins, peptides (such as the cell-adhesion motif RGD), and other growth factors that contain primary amine groups. nih.govmdpi.com This modification transforms the inert PEG scaffold into a bioactive environment that can actively guide tissue formation. nih.gov
For example, Acryloyl-PEG-NHS can be used to conjugate extracellular matrix (ECM) proteins like collagen to a PEG-based scaffold. nih.gov The amine-reactive NHS ester binds to the collagen, while the acrylate (B77674) group can be incorporated into the polymer network during its formation, effectively tethering the protein to the scaffold. nih.gov This creates a more in-vivo-like environment that can enhance cell functions. nih.gov
The architecture of these scaffolds, including porosity and pore interconnectivity, is critical for nutrient and waste transport and for facilitating cell infiltration and tissue growth. researchgate.netmdpi.com Techniques like electrospinning and 3D printing are used to create scaffolds with controlled architectures from a variety of polymers, including synthetic polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), as well as natural polymers. mdpi.commdpi.com The surface chemistry and mechanical properties of these scaffolds can be precisely tuned through the incorporation of functional molecules using reagents like this compound, making them powerful tools for advancing regenerative medicine. researchgate.netmdpi.com
Comparative and Structural Activity Relationship Studies of M Peg4 Nhs Ester
Impact of PEG Chain Length on Conjugation Efficiency and Biological Activity
The process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, known as PEGylation, can significantly alter the molecule's physicochemical properties. leadinglifetechnologies.com The length of the PEG chain is a critical parameter that influences the resulting conjugate's characteristics, including its conjugation efficiency, stability, and biological activity. researchgate.netresearchgate.net
The length of the linear monomethoxy-PEG (m-PEG) chain in m-PEGn-NHS esters, where 'n' denotes the number of ethylene (B1197577) glycol units, has a direct impact on the properties of the resulting bioconjugate. Shorter PEG chains, such as those in m-PEG1-NHS ester, m-PEG2-NHS ester, and m-PEG3-NHS ester, are often used as linkers in more complex molecular constructs, like PROTACs or antibody-drug conjugates (ADCs), where they contribute to solubility and provide spatial separation between two active moieties. precisepeg.comjenkemusa.com
Research indicates that conjugation efficiency can be dependent on the PEG linker length. Studies comparing Fab-linkers with varying PEG lengths (PEG4, PEG7, PEG11, and PEG23) showed that those with 7 or more PEG units conjugated more efficiently to nanoparticles than the shorter PEG4 linker. tandfonline.com This enhanced reactivity with longer chains may be attributed to several factors, including increased distance of the reactive group from the conjugated molecule's surface, greater flexibility of the PEG spacer, and improved solubility of the reactive moiety. tandfonline.com
However, the relationship between chain length and biological activity is not always linear. While longer PEG chains can improve hydrophilicity and circulation time, they can also introduce greater steric hindrance, which may negatively affect the binding affinity of a conjugated molecule to its target. researchgate.netgoogle.com For example, studies on PEG-nalbuphine conjugates demonstrated that binding affinity at opioid receptors decreased as the length of the PEG chain increased. google.com Therefore, the optimal PEG chain length represents a balance between achieving desired physicochemical properties and preserving biological function.
Table 1: Impact of m-PEGn Chain Length on Conjugate Properties This table is generated based on principles derived from the cited research.
| m-PEGn-NHS Ester | Relative Chain Length | Potential Impact on Conjugation Efficiency | Potential Impact on Biological Activity |
|---|---|---|---|
| m-PEG1-NHS ester | Very Short | May have lower efficiency in some systems due to steric proximity. tandfonline.com | Minimal steric hindrance, potentially preserving more activity. |
| m-PEG2-NHS ester | Short | Moderate efficiency, often used as a basic linker. precisepeg.com | Low steric hindrance, generally preserving activity. |
| m-PEG3-NHS ester | Short | Moderate efficiency, provides increased spacing. jenkemusa.com | Minor increase in steric hindrance compared to PEG1/2. |
The molecular weight (MW) of the attached PEG chain is a primary determinant of the biopharmaceutical properties of the final conjugate. researchgate.net Increasing the MW of the PEG chain leads to a larger hydrodynamic radius of the conjugate in solution. nih.gov This increased size reduces renal clearance, thereby prolonging the conjugate's circulation half-life in the body. researchgate.net
Furthermore, the PEG polymer shell can shield the conjugated protein or peptide from enzymatic degradation and recognition by the immune system, leading to enhanced stability and reduced immunogenicity. researchgate.netnih.gov While higher MW PEGs can offer greater advantages in terms of half-life and stability, they also exert a more significant steric hindrance effect. researchgate.netnih.gov This can sometimes mask the active site of a therapeutic protein, leading to a reduction in its biological activity. researchgate.net Consequently, the choice of PEG molecular weight is a critical optimization step in the development of PEGylated therapeutics, aiming to maximize pharmacokinetic benefits while minimizing any loss of function. researchgate.netnih.gov
Analysis of m-PEGn-NHS Esters (e.g., m-PEG1-NHS ester, m-PEG2-NHS ester, m-PEG3-NHS ester, m-PEG5-NHS ester)
Exploration of Branched PEG-NHS Ester Architectures
Branched PEG structures offer an alternative to linear PEGs, providing a larger hydrodynamic volume for a given molecular weight. nih.govbiopharminternational.com This can confer enhanced stability and shielding properties compared to linear PEGs of a similar mass. rsc.org
Multi-arm or branched PEG derivatives, such as NHS-PEG4-(m-PEG4)3-ester and NHS-PEG4-(m-PEG12)3-ester, are specialized reagents used in bioconjugation. medkoo.combroadpharm.com These molecules feature multiple PEG chains extending from a central core, terminating in a single reactive N-Hydroxysuccinimide (NHS) ester group. The NHS ester allows for the covalent attachment of this complex branched structure to primary amines on proteins, peptides, or other molecules. medkoo.comcd-bioparticles.net Such reagents are also utilized as PEG-based linkers in the synthesis of Proteolysis-targeting chimeras (PROTACs). medchemexpress.com The branched architecture allows for the attachment of a high-mass, sterically significant PEG moiety at a single conjugation site.
While branched PEGs can provide advantageous properties, their bulky structure significantly increases steric hindrance. nih.govbiopharminternational.comrsc.org This steric bulk can impede the access of the reactive NHS ester to the target amine groups on the surface of a protein, especially if the target site is in a sterically congested area. rsc.org As a result, conjugation reactions with branched PEG polymers often exhibit lower yields compared to those with linear PEGs. rsc.org
Research has shown that the length of the linker between the branched PEG structure and the reactive end-group can influence the conjugation yield. In one study, systematically increasing the linker length between a branched PEG polymer and its protein-reactive group led to an increase in conjugation yield. rsc.org For bovine serum albumin (BSA), the yield increased from 10% to 24% when the linker was extended from one ethylene glycol (EG) unit to three. rsc.org For beta-lactoglobulin (βLG), the yield increased from 9% to 33% as the linker length grew from one to six EG units. rsc.org However, even with an optimized linker, the yields for branched PEGs were significantly lower than those achieved with linear PEGs, highlighting that the steric bulk of the polymer side chains is a critical factor limiting conjugation efficiency. rsc.org
Table 2: Effect of Linker Length on Conjugation Yield of Branched pPEGA Polymers Data derived from a study on pyridyl disulfide-terminated polymers, illustrating the principle of steric hindrance and linker effects applicable to branched NHS-esters. rsc.org
| Linker Length (EG units) | Conjugation Yield to BSA (%) | Conjugation Yield to βLG (%) |
|---|---|---|
| 1 | ~10% | ~9% |
| 3 | ~24% | ~20% (estimated) |
| 4 | ~24% | ~25% (estimated) |
| 6 | ~24% | ~33% |
Research on Multi-Arm PEG Derivatives (e.g., NHS-PEG4-(m-PEG12)3-ester, NHS-PEG4-(m-PEG4)3-ester)
Investigation of Bifunctional and Heterobifunctional m-PEG4-NHS Ester Derivatives
Bifunctional PEG linkers contain reactive groups at both ends of the PEG chain, enabling the crosslinking of two molecules. jenkemusa.com These can be homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups. researchgate.net
Homobifunctional derivatives like NHS-PEG4-NHS contain an NHS ester at each end of the PEG4 spacer. biochempeg.com This allows the linker to react with primary amines on two different molecules or two different sites on the same molecule, making it a useful crosslinking agent. biochempeg.com
Heterobifunctional derivatives of this compound are highly versatile tools in bioconjugation. jenkemusa.com They combine the amine-reactive NHS ester at one end with a different functional group at the other, allowing for specific, sequential conjugation reactions. researchgate.net This two-step approach minimizes undesirable side reactions like polymerization. researchgate.net Common functionalities paired with the NHS ester include:
Maleimide (B117702): Reacts specifically with sulfhydryl groups (thiols, -SH) found in cysteine residues. researchgate.net
Azide (B81097) (N3) or Alkyne: These groups are used in "click chemistry," a highly efficient and specific reaction, to conjugate with a molecule containing the corresponding alkyne or azide partner. acs.org
Carboxylic Acid (COOH): Provides a terminal acid group that can be activated for further conjugation. jenkemusa.com
Amine (NH2): Provides a primary amine for subsequent reactions.
These heterobifunctional linkers are crucial for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or surface-modified nanoparticles, where precise control over the linkage chemistry is essential. jenkemusa.com
Table of Mentioned Compounds
| Compound Name |
|---|
| m-PEG1-NHS ester |
| m-PEG2-NHS ester |
| m-PEG3-NHS ester |
| This compound |
| m-PEG5-NHS ester |
| NHS-PEG4-(m-PEG4)3-ester |
| NHS-PEG4-(m-PEG12)3-ester |
| NHS-PEG4-NHS |
| Bovine serum albumin (BSA) |
| Beta-lactoglobulin (βLG) |
| Maleimide-PEG4-NHS ester |
| Azido-PEG4-NHS ester |
| Alkyne-PEG4-NHS ester |
| COOH-PEG4-NHS ester |
Mal-PEG4-NHS Ester for Thiol-Reactive Bioconjugation
Mal-PEG4-NHS ester is a heterobifunctional crosslinker that incorporates a maleimide group at one end of the PEG4 spacer and an NHS ester at the other. axispharm.combroadpharm.com This design allows for a two-step conjugation process. The NHS ester facilitates the labeling of primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other molecules through the formation of a stable amide bond. broadpharm.combroadpharm.com Concurrently, the maleimide group is specifically reactive towards thiol (sulfhydryl, -SH) groups, which are present in cysteine residues of proteins, forming a stable thioether covalent bond. axispharm.combiochempeg.com
The inclusion of the hydrophilic PEG4 spacer is a critical feature, as it increases the aqueous solubility of the linker and the resulting conjugate. broadpharm.combroadpharm.com This property is particularly beneficial when working with hydrophobic molecules or when aiming to improve the pharmacokinetic properties of a bioconjugate. axispharm.com
Key Features of Mal-PEG4-NHS Ester:
| Feature | Description |
| Amine Reactivity | The NHS ester end reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds. broadpharm.com |
| Thiol Reactivity | The maleimide end reacts specifically with thiol groups (-SH) at pH 6.5-7.5 to form stable thioether bonds. |
| PEG Spacer | A four-unit polyethylene glycol chain enhances water solubility and provides a flexible spacer arm. broadpharm.com |
| Applications | Widely used in the creation of antibody-drug conjugates (ADCs), protein-protein conjugates, and for attaching molecules to surfaces. selleckchem.commedchemexpress.com |
This table summarizes the primary characteristics and applications of Mal-PEG4-NHS ester in bioconjugation.
Azido-PEG4-NHS Ester in Click Chemistry and Biorthogonal Reactions
Azido-PEG4-NHS ester is another heterobifunctional linker that features an azide group (-N3) and an NHS ester. broadpharm.com The NHS ester end allows for conjugation to primary amines, similar to the previously discussed linkers. broadpharm.com The azide group, however, introduces the capability for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. sigmaaldrich.com
The azide group is largely inert to biological molecules but reacts readily with terminal alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC). ijrpr.cominterchim.fr These reactions form a stable triazole linkage. broadpharm.com The bioorthogonal nature of this chemistry means it can be performed in complex biological environments without interfering with native cellular processes. sigmaaldrich.com
Research Findings: Recent studies have demonstrated the utility of Azido-PEG-NHS esters in various applications. For instance, they are used to introduce azide moieties onto biomolecules, which can then be conjugated with a wide range of compounds bearing complementary functional groups like alkynes or strained cyclooctynes. ijrpr.com This has proven invaluable for surface modification, drug delivery, diagnostics, and imaging. ijrpr.com The PEG spacer in these linkers enhances the water solubility and circulation time of the conjugated molecules. cd-bioparticles.net
| Property | Description |
| Reactive Groups | Azide (-N3) and N-hydroxysuccinimide (NHS) ester. broadpharm.com |
| Reactivity | NHS ester reacts with primary amines; the azide group reacts with alkynes or cyclooctynes via click chemistry. broadpharm.com |
| Key Reaction | Forms a stable triazole linkage through CuAAC or SPAAC. broadpharm.com |
| Advantages | High specificity, efficiency, and biocompatibility of the click reaction. sigmaaldrich.com The hydrophilic PEG spacer improves solubility. broadpharm.comcd-bioparticles.net |
This interactive table outlines the key properties of Azido-PEG4-NHS ester.
TCO-PEG4-NHS Ester for Strain-Promoted Alkyne-Azide Cycloaddition
TCO-PEG4-NHS ester is a heterobifunctional linker that contains a trans-cyclooctene (B1233481) (TCO) group and an NHS ester. broadpharm.com The TCO group is a key player in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. medchemexpress.com This reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo applications.
The NHS ester allows for the initial conjugation to amine-containing biomolecules. broadpharm.com Subsequent reaction of the TCO-labeled molecule with a tetrazine-modified partner results in a stable conjugate. The hydrophilic PEG4 spacer serves to increase water solubility and reduce steric hindrance during the ligation process. broadpharm.commedkoo.com
Research Applications: Studies have shown that introducing TCO via hydrophilic PEG linkers can preserve the reactivity of the TCO group, which can sometimes be masked by hydrophobic interactions when conjugated directly to a biomolecule like an antibody. nih.gov This highlights the importance of the PEG spacer in optimizing the efficiency of bioorthogonal labeling. TCO-PEG4-NHS ester has been used in pre-targeted imaging and the development of antibody-drug conjugates. broadpharm.comnih.gov
| Feature | Description |
| Reactive Groups | trans-cyclooctene (TCO) and N-hydroxysuccinimide (NHS) ester. broadpharm.com |
| Reactivity | NHS ester reacts with primary amines; the TCO group reacts with tetrazines via iEDDA. medchemexpress.com |
| Key Reaction | Inverse-electron-demand Diels-Alder cycloaddition. medchemexpress.com |
| Advantages | Extremely fast reaction kinetics, catalyst-free, and highly bioorthogonal. |
This table details the characteristics of TCO-PEG4-NHS ester.
Evaluation of Orthogonal Reactivity and Multi-Step Conjugation Strategies
The distinct reactivities of the functional groups on these PEGylated linkers enable sophisticated multi-step and orthogonal conjugation strategies. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another.
For example, a biomolecule could be functionalized with both an azide and a TCO group. This would allow for the sequential or simultaneous conjugation of two different molecules, one bearing an alkyne and the other a tetrazine. A study demonstrated a dual bioorthogonal approach where an antibody was first modified with azides, followed by a reaction with DBCO-PEG-TCO molecules. nih.gov This strategy is mutually orthogonal to the subsequent tetrazine/TCO chemistry. nih.gov
The ability to combine these different reactive functionalities opens up possibilities for creating highly complex and multifunctional biomolecular constructs. For instance, a researcher could use an NHS ester for initial protein labeling, a maleimide for attaching a peptide, and a click chemistry handle for adding a fluorescent dye or imaging agent. The choice of linker and its reactive groups is therefore a critical consideration in the design of bioconjugation experiments.
Comparison of Reactive Groups:
| Linker | Reactive Group 1 | Reactive Group 2 | Primary Application |
| This compound | Methoxy (inert) | NHS ester (amine-reactive) | PEGylation, increasing solubility. broadpharm.com |
| Mal-PEG4-NHS ester | Maleimide (thiol-reactive) | NHS ester (amine-reactive) | Linking amine- and thiol-containing molecules. axispharm.com |
| Azido-PEG4-NHS ester | Azide (alkyne-reactive) | NHS ester (amine-reactive) | Click chemistry, bioorthogonal labeling. broadpharm.com |
| TCO-PEG4-NHS ester | TCO (tetrazine-reactive) | NHS ester (amine-reactive) | Fast, catalyst-free bioorthogonal labeling. broadpharm.com |
This table provides a comparative overview of the different PEG4-NHS ester analogs and their applications.
Challenges and Future Perspectives in M Peg4 Nhs Ester Research
Addressing Selectivity and Off-Target Reactions in Complex Biological Milieus
While N-hydroxysuccinimide (NHS) esters are designed to react with primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, they can exhibit broader reactivity in complex biological environments. researchgate.netglenresearch.com This lack of complete specificity can lead to a heterogeneous mixture of products and potential off-target effects. acs.org
Challenges in achieving selective labeling arise from the cross-reactivity of NHS esters with other nucleophilic amino acid residues like serine, threonine, and tyrosine. researchgate.netmdpi.com The pH of the reaction environment is a critical factor; while a pH range of 7-9 is often used to balance reaction efficiency with the stability of the biomolecule, higher pH levels that favor amine deprotonation also increase the rate of NHS ester hydrolysis. glenresearch.comnih.gov This competition between the desired amidation and hydrolysis can reduce conjugation efficiency. glenresearch.com
Strategies to enhance selectivity include:
pH Optimization: Carefully controlling the pH can help to discriminate between the α-amine of the N-terminus and the ε-amine of lysine residues, which have different pKa values. mdpi.com
Chemoselective Ligation: A "one-pot," two-step reaction has been developed where the m-PEG4-NHS ester is first converted to a more selective thioester intermediate. nih.gov This thioester then reacts specifically with an N-terminal cysteine residue, offering a highly chemoselective labeling strategy. nih.gov This approach has been successfully used to label proteins larger than 100 kDa. nih.gov
Strategies for Enhancing the Stability and Shelf-Life of Activated Esters
The stability of this compound is a significant concern, as the NHS ester group is susceptible to hydrolysis, particularly in the presence of moisture. nanocs.netd-nb.info This degradation can lead to reduced reactivity and inconsistent results in conjugation experiments. d-nb.inforsc.org The hydrolysis of the NHS ester is a primary reason for suboptimal or failed bioconjugation reactions. d-nb.inforsc.org
To mitigate hydrolysis and enhance shelf-life, several storage and handling strategies are recommended:
Storage Conditions: It is crucial to store this compound in a dry, dark environment at low temperatures, typically -20°C for long-term storage. nanocs.netmedkoo.com The use of desiccants can help to create a water-free environment. researchgate.net
Solvent Choice: When preparing stock solutions, using anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is critical to prevent premature hydrolysis. glenresearch.comresearchgate.net
Handling Precautions: Allowing the vial to equilibrate to room temperature before opening prevents water condensation inside. researchgate.net For frequent use, aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles and moisture exposure. researchgate.net
Some formulations, such as succinimidyl carbonate (SC) functionalized m-PEG-NHS, are reported to offer superior reactivity and stability in aqueous solutions compared to other NHS ester derivatives. nanocs.netbiochempeg.com
Development of Sustainable and Scalable Synthetic Pathways for this compound Derivatives
Traditional organic syntheses often rely on volatile and toxic solvents, which pose environmental concerns. tandfonline.com The development of "green" and scalable synthetic routes for this compound and its derivatives is an active area of research, aligning with the principles of sustainable chemistry. tandfonline.commdpi.com
Key approaches in this area include:
Green Solvents: Polyethylene (B3416737) glycol (PEG) itself is being explored as an environmentally friendly, non-toxic, and recyclable reaction medium for various organic syntheses. tandfonline.comorganic-chemistry.orgnsf.gov Its ability to dissolve a wide range of substances and its thermal stability make it a promising alternative to conventional solvents. tandfonline.comorganic-chemistry.org
Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. mdpi.com It minimizes solvent use, reducing waste and environmental impact. mdpi.com Mechanochemistry has been successfully used to synthesize PEG derivatives. mdpi.com
Catalyst-Free Reactions: The development of synthetic methods that proceed efficiently without the need for a catalyst simplifies the reaction setup and purification process, contributing to a more sustainable protocol. organic-chemistry.org
Scalable synthesis of derivatives, such as Azido PEG NHS esters, is also a focus, with methods being developed to allow for adjustments in PEG chain length and functional group density to meet specific application needs. ijrpr.com
Emerging Research Avenues and Unexplored Applications in Chemical Biology
The versatility of this compound continues to open up new avenues of research in chemical biology and beyond. Its ability to modify biomolecules and surfaces is being leveraged in a variety of innovative applications.
Emerging applications include:
Drug Delivery Systems: PEGylation, the process of attaching PEG chains to molecules, is used to enhance the solubility, stability, and circulation time of drugs. this compound is employed in the development of drug delivery systems, including nanoparticles and liposomes, for targeted therapy. walshmedicalmedia.com
Hydrogel Formation: this compound can be used to crosslink polymers to form hydrogels with enhanced mechanical properties and stability. acs.orgbiochempeg.com These hydrogels have potential applications in tissue engineering and regenerative medicine. acs.org
Surface Modification: The modification of surfaces with this compound creates a hydrophilic PEG layer that can reduce non-specific protein binding and improve the biocompatibility of medical implants and biosensors. polysciences.com
Click Chemistry: The NHS ester can be combined with other functional groups, such as alkynes or azides, to create bifunctional linkers for use in "click chemistry" reactions. lumiprobe.comprecisepeg.com This allows for highly specific and efficient bioconjugation. precisepeg.com
Integration with Advanced Analytical Techniques for Conjugate Characterization
The characterization of PEGylated conjugates is crucial to ensure the quality, efficacy, and safety of the final product. A combination of analytical techniques is often necessary for a comprehensive analysis. frontiersin.orgnih.gov
Key analytical methods include:
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are used to separate and quantify the PEGylated conjugate from the unreacted protein and free PEG. frontiersin.orgnih.gov
Mass Spectrometry (MS): MS is the preferred method for determining the accurate average molecular weight and the degree of PEGylation. nih.gov Techniques like MALDI-TOF MS and ESI-MS are commonly used. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the molecular weight and purity of functionalized PEGs. acs.org It can also be used for the structural characterization of large PEGylated proteins. nih.gov
Dynamic Light Scattering (DLS): DLS can measure the molecular radii of PEGylated proteins, providing information about their size and conformation. nih.gov
Peptide Mapping: This technique involves the enzymatic digestion of the PEGylated protein followed by LC-MS analysis to identify the specific sites of PEGylation. nih.gov
The integration of these techniques provides a detailed picture of the conjugate's properties, including molecular weight distribution, degree and sites of PEGylation, and higher-order structure. frontiersin.orgnih.gov
Interactive Data Table: Summary of Analytical Techniques for this compound Conjugate Characterization
| Analytical Technique | Information Provided | Key Advantages |
|---|---|---|
| HPLC (SEC, RP-HPLC) | Separation and quantification of conjugates, determination of purity. frontiersin.orgnih.gov | Robust and widely available. |
| Mass Spectrometry (MALDI-TOF, ESI) | Accurate molecular weight, degree of PEGylation. nih.govnih.gov | High accuracy and sensitivity. |
| NMR Spectroscopy | Molecular weight, purity, structural information. nih.govacs.org | Provides detailed structural insights. |
| Dynamic Light Scattering (DLS) | Molecular size and hydrodynamic radius. nih.gov | Non-invasive and provides information on aggregation. |
| Peptide Mapping | Identification of specific PEGylation sites. nih.gov | Crucial for understanding structure-function relationships. |
Q & A
Basic Research Questions
Q. How do I optimize reaction conditions for conjugating m-PEG4-NHS ester to primary amines in proteins?
- Methodological Approach :
- pH Adjustment : Conduct reactions in neutral to slightly basic buffers (pH 7.2–8.5) to enhance NHS ester reactivity with lysine residues. Avoid acidic conditions to minimize hydrolysis .
- Molar Ratio : Use a 10–20-fold molar excess of this compound relative to the target protein to compensate for competitive hydrolysis in aqueous solutions .
- Reaction Time : Limit incubation to 1–2 hours at 4°C or room temperature to balance conjugation efficiency and reagent stability .
- Post-Reaction Quenching : Add excess glycine or Tris buffer to neutralize unreacted NHS esters.
Q. What analytical techniques are suitable for quantifying this compound conjugation efficiency?
- Recommended Methods :
- SDS-PAGE : Detect PEGylated proteins via molecular weight shifts. Staining with Coomassie or silver nitrate enhances visibility .
- Mass Spectrometry (MALDI-TOF) : Measure precise mass changes to confirm PEGylation .
- Fluorescence Labeling : Use fluorescein-tagged PEG derivatives (e.g., Fluorescein-PEG4-NHS ester) for real-time tracking .
Q. How should this compound be stored to maintain stability?
- Storage Protocol :
- Store lyophilized powder at -20°C in a desiccator, protected from light and moisture. Avoid repeated freeze-thaw cycles of dissolved reagents .
- Prepare fresh solutions for experiments to minimize hydrolysis. If stored in solution, aliquot and freeze at -80°C for short-term use .
Advanced Research Questions
Q. How can I mitigate hydrolysis of this compound during aqueous conjugation reactions?
- Strategies :
- Organic Cosolvents : Use up to 20% DMSO or DMF to improve reagent solubility and reduce water-mediated hydrolysis .
- Temperature Control : Perform reactions at 4°C to slow hydrolysis kinetics while maintaining protein stability .
- Competitive Inhibitors : Pre-incubate proteins with reversible amine-blocking agents to reduce nonspecific binding before PEGylation .
Q. What experimental parameters influence the solubility and steric effects of PEGylated biomolecules?
- Critical Factors :
- PEG Chain Length : The PEG4 spacer in this compound balances hydrophilicity and steric hindrance, improving solubility without obstructing active sites .
- Protein Surface Charge : PEGylation may alter electrostatic interactions; monitor via zeta potential measurements .
- Aggregation Prevention : PEGylation reduces protein aggregation by masking hydrophobic regions, as demonstrated in click chemistry applications .
Q. How do I resolve contradictions in reported optimal PEGylation ratios across protein systems?
- System-Specific Optimization :
- Lysine Accessibility : Use protein structural data (e.g., crystallography) to identify solvent-exposed lysines. Adjust molar ratios based on surface residue density .
- Activity Assays : Compare functional activity (e.g., enzymatic kinetics) of PEGylated vs. native proteins to determine tolerable modification levels .
- Hydrolysis Rates : Measure hydrolysis half-life (T1/2) of this compound in your buffer system to refine reagent excess calculations .
Q. Can this compound be integrated with click chemistry for dual-functional biomolecule engineering?
- Combined Workflow :
- Step 1 : Conjugate this compound to a primary amine-containing molecule (e.g., antibody).
- Step 2 : Perform strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation with complementary click chemistry reagents (e.g., DBCO or TCO derivatives) .
- Validation : Confirm dual labeling via fluorescence resonance energy transfer (FRET) or orthogonal chromatography .
Data Contradiction Analysis
Q. Why do studies report varying optimal pH ranges for NHS ester reactions?
- Root Causes :
- Protein-Specific pKa : Lysine accessibility varies with protein structure, affecting local pH requirements .
- Buffer Interference : Phosphate buffers may chelate metal ions, altering reaction kinetics compared to HEPES or borate buffers .
Q. How to address discrepancies in PEGylation efficiency between small peptides and large proteins?
- Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
